molecular formula C8H7IN2 B1626135 4-Amino-5-iodo-2-methylbenzonitrile CAS No. 380241-62-3

4-Amino-5-iodo-2-methylbenzonitrile

Cat. No.: B1626135
CAS No.: 380241-62-3
M. Wt: 258.06 g/mol
InChI Key: NHYCRHOIXAOPRF-UHFFFAOYSA-N
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Description

4-Amino-5-iodo-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₇IN₂ and a molecular weight of 258.06 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodo-2-methylbenzonitrile typically involves the iodination of 4-Amino-2-methylbenzonitrile. One common method includes dissolving 4-Amino-2-methylbenzonitrile in glacial acetic acid, followed by the addition of N-iodosuccinimide (NIS) at a temperature of 15°C. The reaction is carried out at room temperature for 2 hours, resulting in the formation of this compound with a yield of approximately 66% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-iodo-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Acetic Acid: Common solvent for the synthesis process.

Major Products Formed:

    Substituted Benzonitriles: Depending on the substituents introduced during substitution reactions.

Scientific Research Applications

4-Amino-5-iodo-2-methylbenzonitrile is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-5-iodo-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the nitrile group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-5-iodo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYCRHOIXAOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454381
Record name 4-AMINO-5-IODO-2-METHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380241-62-3
Record name 4-Amino-5-iodo-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380241-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-5-IODO-2-METHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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